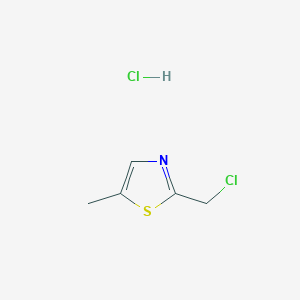
2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride, also known as CMCT, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid with a molecular weight of 213.58 g/mol. CMCT has been extensively studied for its biochemical and physiological effects and its applications in laboratory experiments.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can have a variety of effects on the body, including increased alertness and improved cognitive function.
Biochemical and Physiological Effects
2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to increased alertness and improved cognitive function. It has also been shown to increase the levels of dopamine in the brain, which can lead to increased motivation and improved mood. In addition, 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95% has been shown to reduce inflammation and oxidative stress, which can lead to improved heart health and reduced risk of chronic diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95% in laboratory experiments is that it is a relatively inexpensive reagent. It is also easy to synthesize and can be stored for long periods of time without degradation. However, 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95% can be toxic if inhaled or ingested and should be handled with caution. In addition, it can be difficult to accurately measure the amount of 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95% used in a laboratory experiment, as it is a very small molecule.
Future Directions
There are a number of potential future directions for 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95% research. One potential direction is to further investigate the effects of 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95% on acetylcholine and dopamine levels in the brain. Additionally, further research could be conducted on the effects of 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95% on inflammation and oxidative stress. Finally, further research could be conducted on the potential therapeutic applications of 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95%, such as its use as a treatment for cognitive impairment or mood disorders.
Synthesis Methods
2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95% can be synthesized by a variety of methods, including the reaction of 2-chloro-5-methylthiazole with hydrochloric acid, the reaction of 2-chloro-5-methylthiazole with sodium hydroxide, and the reaction of 2-chloro-5-methylthiazole with potassium hydroxide. The reaction of 2-chloro-5-methylthiazole with hydrochloric acid is the most commonly used method, as it is simple and yields a high yield of 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95%.
Scientific Research Applications
2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as 3-chloro-5-methylthiazole, 5-methyl-1,3-thiazole-2-carboxylic acid, and 2-chloro-5-methyl-1,3-thiazole-4-carboxylic acid. 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride; 95% has also been used in the synthesis of drugs, such as 5-methyl-2-chloro-1,3-thiazole-4-carboxamide and 5-methyl-2-chloro-1,3-thiazole-4-carboxylic acid.
properties
IUPAC Name |
2-(chloromethyl)-5-methyl-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS.ClH/c1-4-3-7-5(2-6)8-4;/h3H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQSJGIIFVMVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6328636.png)












![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B6328733.png)